molecular formula C16H22N4O.ClH<br>C16H23ClN4O B1682884 Thonzylamine hydrochloride CAS No. 63-56-9

Thonzylamine hydrochloride

Cat. No.: B1682884
CAS No.: 63-56-9
M. Wt: 322.83 g/mol
InChI Key: HRYJPHOTGFERGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thonzylamine hydrochloride is primarily an antihistamine and anticholinergic drug . Its primary target is the H1 histamine receptor . Histamine receptors play a crucial role in allergic reactions, and their activation can lead to symptoms such as nasal congestion, runny nose, itchy eyes, and sneezing .

Mode of Action

This compound competes with histamine for binding to the H1 histamine receptor . By binding to these receptors, this compound can prevent histamine from exerting its effects, thereby alleviating allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By antagonizing the H1 histamine receptor, this compound can inhibit the vasodilation and increased vascular permeability that histamine typically induces . This can help to reduce symptoms such as nasal congestion and runny nose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced responses . By blocking the H1 histamine receptor, this compound can prevent histamine from causing vasodilation, increased vascular permeability, and stimulation of nerve endings . This can result in a reduction of allergic symptoms such as nasal congestion, runny nose, and sneezing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in the chemical environment can affect the drug’s pharmacokinetics and pharmacodynamics . Additionally, exposure to certain environmental chemicals can potentially affect the metabolism of drugs . .

Preparation Methods

The synthesis of thonzylamine hydrochloride involves the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base to form N-(4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloropyrimidine to yield thonzylamine, which is subsequently converted to its hydrochloride salt .

Chemical Reactions Analysis

Thonzylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Thonzylamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Thonzylamine hydrochloride is similar to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and brompheniramine. it is unique in its combination of antihistamine and anticholinergic properties, making it effective in relieving a broader range of symptoms associated with allergic reactions .

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride
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InChI

InChI=1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H
Source PubChem
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InChI Key

HRYJPHOTGFERGT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl
Source PubChem
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Molecular Formula

C16H22N4O.ClH, C16H23ClN4O
Record name THONZYLAMINE HYDROCHLORIDE
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Related CAS

91-85-0 (Parent)
Record name Thonzylamine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID8026147
Record name Thonzylamine hydrochloride
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Molecular Weight

322.83 g/mol
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Physical Description

Thonzylamine hydrochloride is a white crystalline powder with a faint odor. pH: 5.1-5.7 (2 % aqueous solution). (NTP, 1992)
Record name THONZYLAMINE HYDROCHLORIDE
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Solubility

Very soluble (NTP, 1992)
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CAS No.

63-56-9
Record name THONZYLAMINE HYDROCHLORIDE
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Melting Point

343 to 349 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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